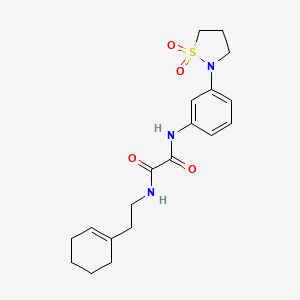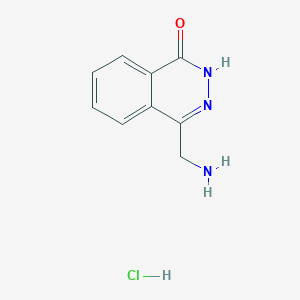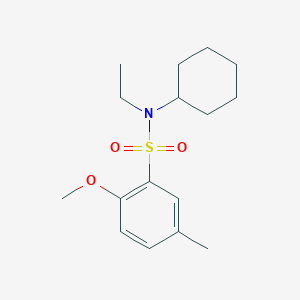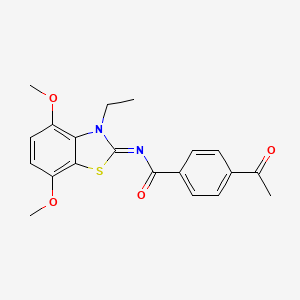![molecular formula C17H12FNO3 B2596227 N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]acetamide CAS No. 923164-03-8](/img/structure/B2596227.png)
N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]acetamide, also known as FPhC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. FPhC belongs to the class of chromen-4-one derivatives, which have been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer effects. In
科学的研究の応用
Chemoselective Acetylation in Drug Synthesis
Magadum and Yadav (2018) demonstrated the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a process relevant for the synthesis of antimalarial drugs. This study highlights the potential of using similar chemical frameworks in drug development processes (Magadum & Yadav, 2018).
Photovoltaic Efficiency and Ligand-Protein Interactions
Mary et al. (2020) explored the spectroscopic and quantum mechanical properties of benzothiazolinone acetamide analogs, including derivatives similar to N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]acetamide. Their research suggests these compounds have potential applications in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency. Furthermore, molecular docking studies indicated significant binding interactions with the Cyclooxygenase 1 (COX1) enzyme, suggesting potential bioactivity (Mary et al., 2020).
Antiplasmodial Properties
Mphahlele, Mmonwa, and Choong (2017) synthesized a series of compounds related to N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]acetamide, evaluating them for in vitro antiplasmodial properties. Their findings suggest these compounds could serve as potential therapeutic agents against Plasmodium falciparum, the causative agent of malaria (Mphahlele, Mmonwa, & Choong, 2017).
Antifungal Activity
Bardiot et al. (2015) discovered 2-(2-oxo-morpholin-3-yl)-acetamide derivatives with broad-spectrum antifungal properties, highlighting the potential of acetamide derivatives, like N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]acetamide, in treating fungal infections. This research opens avenues for the development of new antifungal agents (Bardiot et al., 2015).
特性
IUPAC Name |
N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3/c1-10(20)19-11-6-7-16-13(8-11)15(21)9-17(22-16)12-4-2-3-5-14(12)18/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFQHPFXPQCZAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2596144.png)
![2-methyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2596148.png)
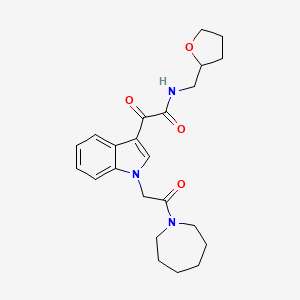
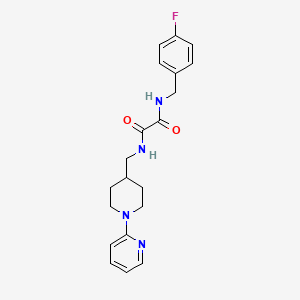


![N-(2-bromo-4-methylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2596155.png)
![2-Phenoxy-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2596157.png)
